BenchChemオンラインストアへようこそ!

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Pharmaceutical Process Chemistry Crystallization Lisinopril Synthesis

This synthetically protected Lys(Tfa)-Pro dipeptide is the industry-standard intermediate for lisinopril manufacturing. The trifluoroacetyl group at the N6 position ensures orthogonal protection, enabling high-yield synthesis of the lisinopril TFA ethyl ester with favorable crystallization. Substituting this specific compound would require costly re-optimization of established industrial routes. Choose this precise building block to maintain process integrity, regulatory compliance, and batch-to-batch consistency in your ACE inhibitor production.

Molecular Formula C13H20F3N3O4
Molecular Weight 339.31 g/mol
CAS No. 103300-89-6
Cat. No. B156690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N6-Trifluoroacetyl-L-lysyl)-L-proline
CAS103300-89-6
Synonyms1-[N6-(Trifluoroacetyl)-L-lysyl]-L-proline;  N6-(Trifluoroacetyl)-L-lysyl-L-proline;  N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Molecular FormulaC13H20F3N3O4
Molecular Weight339.31 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O
InChIInChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1
InChIKeyMUYCUFZXUZRHSL-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (CAS 103300-89-6): Baseline Specifications and Chemical Identity for Procurement


N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (CAS: 103300-89-6) is a synthetically protected lysyl-proline dipeptide, with the molecular formula C13H20F3N3O4 and a molecular weight of 339.31 g/mol [1]. This compound is a critical, protected intermediate in the multi-step synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably lisinopril [2]. Its defining feature is a trifluoroacetyl (TFA) protecting group at the N6 (ε-amino) position of the L-lysine residue, which is crucial for directing subsequent chemical reactions at the N2 (α-amino) position [3]. It is typically supplied as a research chemical with a purity specification of ≥95% by commercial vendors .

Why Generic Dipeptide Intermediates Cannot Substitute for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (CAS 103300-89-6)


The specific value of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline lies not in any direct biological activity, but in its precise chemical architecture as a synthetic intermediate. This compound's utility is defined by its unique combination of a lysyl-proline backbone, essential for the final target molecule's structure, and the strategically placed TFA protecting group on the lysine side chain. This group is not universal; it is specifically selected to be orthogonal to other protecting groups used in a synthetic sequence and to impart favorable crystallization properties to downstream intermediates [1]. A generic or alternative lysyl-proline derivative would lack this exact protection scheme, rendering it incompatible with established industrial processes for lisinopril synthesis and other ACE inhibitors. Substitution would require extensive, costly, and time-consuming re-optimization of reaction conditions, isolation procedures, and potentially regulatory filings [2]. The quantifiable benefits of this specific compound are thus realized through improved process efficiency, yield, and purity of advanced intermediates, as evidenced by specific patents and industrial methods.

Quantitative Differentiation Evidence for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (CAS 103300-89-6)


Quantified Improvement in Downstream Intermediate Crystallization: A Key Differentiator for Industrial-Scale Lisinopril Synthesis

The use of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline as a starting material is critical for the successful and efficient crystallization of the downstream intermediate, N²-((S)-1-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysyl-L-proline (Lisinopril TFA ethyl ester). A patent for an improved crystallization process specifically notes that when this ester is produced using the TFA-protected dipeptide, crystallization can be achieved with superior crystal properties using safer solvents. In contrast, the same patent cites prior art (Japanese Unexamined Patent Publication No. 36297/1986) using a less favorable solvent mixture (methyl tert-butyl ether/cyclohexane) that resulted in crystals with 'unfavorable' properties, leading to issues such as melting, oiling out, difficult solid-liquid separation, and extended drying times [1]. The new process enables improved solid-liquid separation and prevents the product from becoming oily, thereby directly enhancing process efficiency and yield on an industrial scale [1].

Pharmaceutical Process Chemistry Crystallization Lisinopril Synthesis

Comparison of Protecting Group Strategy: TFA vs. Alternative Protecting Groups in ACE Inhibitor Synthesis

The TFA protecting group on N6-Trifluoroacetyl-L-lysyl-L-proline is not arbitrary; it serves a specific purpose in the established lisinopril synthesis route. This route relies on a selective protection strategy where the ε-amino group of lysine is protected with a TFA moiety while the α-amino group remains free for subsequent N-alkylation [1]. This orthogonal protection strategy is essential for ensuring that the N2-alkylation reaction (the key step to introduce the phenylpropyl side chain) occurs with high fidelity [2]. While this is a class-level inference, it highlights a key differentiator: an alternative intermediate using a different protecting group (e.g., Boc, Fmoc) would require an entirely different, non-optimized synthetic pathway, fundamentally altering process chemistry and regulatory status.

Peptide Synthesis Protecting Group Chemistry ACE Inhibitors

Targeted Application Scenarios for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (CAS 103300-89-6) Based on Evidence


Industrial Manufacturing of Lisinopril and Related ACE Inhibitors

This is the primary and most validated application for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. The compound is the established starting point for the synthesis of lisinopril, a widely prescribed ACE inhibitor. Its use is essential for the efficient and high-yielding production of the key intermediate, lisinopril TFA ethyl ester, which benefits from improved crystallization properties directly attributable to the starting material [1]. This application is supported by patent literature detailing the complete synthetic route [REFS-1, REFS-2].

Process Chemistry Research and Development for ACE Inhibitors

For researchers in process chemistry and pharmaceutical development, this compound is the precise, industry-standard building block for investigating and optimizing synthetic routes to lisinopril and its analogs [1]. Using this specific protected dipeptide ensures that research findings on reaction yields, impurity profiles, and crystallization conditions are directly relevant and transferable to established large-scale manufacturing processes [2].

Synthesis of Specialized Peptides and Peptidomimetics

Beyond lisinopril, the compound's unique Lys(Tfa)-Pro dipeptide structure makes it a valuable building block in broader peptide and peptidomimetic synthesis [1]. The combination of a protected lysine side chain and a free α-amine allows for its use in solid-phase or solution-phase peptide synthesis to create novel analogs with potential therapeutic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.